Carbonochloridothioic acid, S-ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air.

Scientific Research Applications

1. Biosynthesis of Chiral Drug Precursors

Carbonochloridothioic acid, S-ethyl ester, plays a role in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), which is a precursor for enantiopure intermediates in chiral drug production. This includes statins, used for cholesterol-lowering purposes. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE involves biocatalysis, offering advantages like low cost, mild conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).

2. Biodiesel Production

In biodiesel production, ethyl esters are synthesized through simultaneous esterification and transesterification reactions. For instance, Jatropha curcas L. oil, using sulphated zirconia as a catalyst, undergoes this process. The acidity levels of the reactions significantly influence the yield and rate of ethyl ester production, demonstrating the applicability of this compound, in renewable energy sources (Raia et al., 2017).

3. Insecticidal and Fungicidal Properties

Derivatives of carbonic and chlorocarbonic acids, including this compound, exhibit significant insecticidal and acaricidal activities. These compounds, such as ethyl chlorocarbonates, act as active fumigants but are not widely used due to hydrolysis issues. Some of these derivatives also show strong fungicidal effects, especially against powdery mildews, indicating their potential in pest control and agricultural applications (Melnikov, 1971).

4. Anti-Inflammatory Effects

Certain esters of alpha-oxo-carbonic acids, like ethyl pyruvate, exhibit anti-inflammatory effects by inhibiting glyoxalases, enzymes involved in converting alpha-oxo-aldehydes into alpha-hydroxy acids. This process impacts the production of pro-inflammatory cytokines and modulates immune receptor expression, suggesting the therapeutic potential of this compound, in inflammation and immune response regulation (Hollenbach et al., 2008).

Properties

CAS No. |

2941-64-2 |

|---|---|

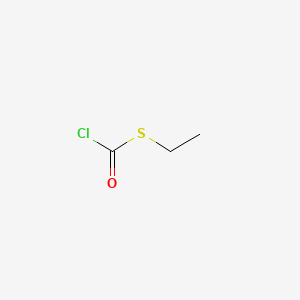

Molecular Formula |

C3H5ClOS |

Molecular Weight |

124.59 g/mol |

IUPAC Name |

S-ethyl chloromethanethioate |

InChI |

InChI=1S/C3H5ClOS/c1-2-6-3(4)5/h2H2,1H3 |

InChI Key |

QCMHWZUFWLOOGI-UHFFFAOYSA-N |

SMILES |

CCSC(=O)Cl |

Canonical SMILES |

CCSC(=O)Cl |

boiling_point |

270 °F at 760 mm Hg (NTP, 1992) |

density |

1.195 (USCG, 1999) |

flash_point |

87 °F (NTP, 1992) |

| 2941-64-2 | |

physical_description |

Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air. |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

solubility |

less than 1 mg/mL at 66° F (NTP, 1992) |

vapor_pressure |

111 mm Hg at 77 °F (NTP, 1992) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.